3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Description
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAWFMIDYHSANN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467579 | |
| Record name | EMIM OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250358-46-4 | |
| Record name | EMIM OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 250358-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Quaternization of Imidazole Derivatives to Form Imidazolium Salts
The initial step generally involves the alkylation (quaternization) of an imidazole or methylimidazole derivative with an alkyl halide to form the corresponding imidazolium halide salt. For 3-ethyl-1-methyl-1H-imidazol-3-ium hydroxide, this involves:
- Starting materials: 1-methylimidazole and 1-bromoethane (ethyl bromide).
- Reaction conditions: The reaction is typically performed by adding 1-methylimidazole dropwise to an excess of freshly distilled 1-bromoethane under an inert atmosphere (e.g., nitrogen) to avoid moisture and oxidation.
- Temperature: Initial stirring at 50 °C until turbidity disappears, then heating at 70 °C for 2 hours.
- Isolation: Upon cooling to 0 °C, a white solid (1-ethyl-3-methylimidazolium bromide) precipitates, which is then filtered and washed with ethyl acetate at low temperature (-10 °C) to remove impurities.
- Drying: The product is dried under vacuum at 60 °C for several hours.
- Yield: Approximately 87% yield reported for similar imidazolium bromides.
Table 1. Typical Quaternization Reaction Conditions
| Parameter | Condition |
|---|---|
| Alkylating agent | 1-bromoethane (ethyl bromide) |
| Nucleophile | 1-methylimidazole |
| Solvent | Neat or minimal solvent |
| Temperature | 50 °C (initial), then 70 °C (2 h) |
| Atmosphere | Nitrogen (inert) |
| Isolation | Cooling to 0 °C, filtration |
| Purification | Ethyl acetate wash at -10 °C |
| Drying | Vacuum, 60 °C |
| Yield | ~87% |
Anion Exchange to Introduce Hydroxide Ion
The bromide salt formed above is then converted to the hydroxide form via anion exchange, typically using an ion-exchange resin or metathesis reaction:
- Method: The imidazolium bromide is dissolved in deionized water and passed through a hydroxide-type anion exchange resin. This exchanges the bromide anion for hydroxide.
- Monitoring: The effluent is tested for halide presence using silver nitrate solution (AgNO3). Collection stops when no precipitate (AgBr) forms, indicating complete bromide removal.
- Post-treatment: The hydroxide solution may be neutralized or reacted further depending on the desired product form.
- Drying: The hydroxide ionic liquid is dried under vacuum to remove water, yielding the pure this compound.
- Advantages: This method offers high purity and stability of the hydroxide ionic liquid.
Alternative Synthetic Routes and Purification
Some patents and literature describe variations such as:
- Hydroxyalkylation: Reaction of N-methylimidazole with 2-bromoethanol to form 1-hydroxyethyl-3-methylimidazolium bromide as an intermediate, which can be further converted to hydroxide form by ion exchange.
- Purification: Recrystallization from mixed solvents (ethyl acetate and acetonitrile) followed by vacuum drying enhances purity.
- Yield and Stability: Methods focus on simple operation, low cost, high purity, and strong stability of the final hydroxide ionic liquid.
Summary Table of Preparation Steps for this compound
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Quaternization | 1-methylimidazole + 1-bromoethane → 1-ethyl-3-methylimidazolium bromide | 50-70 °C, inert atmosphere, 2 h reaction, 87% yield |
| 2. Purification | Filtration, ethyl acetate wash at low temperature, vacuum drying | Removes impurities, stabilizes product |
| 3. Anion exchange | Passing bromide salt solution through hydroxide ion exchange resin | Monitored by AgNO3 test, stops when no AgBr formed |
| 4. Drying and isolation | Vacuum drying to remove water, yielding hydroxide ionic liquid | Ensures product stability and purity |
Research Findings and Considerations
- The quaternization reaction is rapid and efficient under controlled temperature and inert atmosphere.
- The hydroxide form is hygroscopic; thus, storage under inert atmosphere and dry conditions is recommended.
- Ion exchange resin method provides a clean and efficient route to hydroxide ionic liquids without introducing other ions.
- The purity of the ionic liquid can be confirmed by NMR spectroscopy and halide tests.
- Similar synthetic strategies are widely used for other imidazolium hydroxide ionic liquids and can be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form various oxidation products.
Reduction: Can be reduced under specific conditions to yield different reduced forms.
Substitution: Participates in nucleophilic substitution reactions, often involving halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Scientific Research Applications
Applications in Biocatalysis
One of the most promising areas for EMIM OH is its use as a solvent in biocatalytic processes. Ionic liquids like EMIM OH can stabilize enzymes, enhancing their activity and stability compared to traditional solvents. This property makes EMIM OH a potential medium for various biocatalytic reactions, including:
- Enzyme Immobilization: EMIM OH can be used to immobilize enzymes, improving their reusability and efficiency in industrial processes.
- Synthesis of Pharmaceuticals: Its ability to dissolve a variety of substrates makes it suitable for synthesizing complex organic molecules, particularly in pharmaceutical applications.
Drug Delivery Systems
The unique solubility and ionic nature of EMIM OH enable its use in drug delivery systems:
- Nanoparticle Formulations: EMIM OH can assist in the formation of nanoparticles that encapsulate drugs, enhancing their solubility and bioavailability.
- Targeted Delivery: The compound's ability to interact with biological membranes may facilitate the targeted delivery of therapeutic agents to specific cells or tissues .
Corrosion Inhibition
Recent studies have indicated that EMIM OH derivatives can serve as effective corrosion inhibitors. For instance, the application of 3-Ethyl-1-methyl-1H-imidazol-3-ium gallate has shown promising results in protecting metals from corrosion due to its ability to form protective layers on metal surfaces . This application is particularly relevant in industries where metal durability is critical.
Environmental Applications
EMIM OH has potential applications in environmental science:
- Extraction Processes: Its properties make it suitable for extracting valuable compounds from biomass or waste materials, contributing to sustainable practices.
- Pollution Remediation: The compound may also be utilized in processes aimed at removing pollutants from water sources due to its ionic nature and solubility characteristics .
Case Studies
Case Study 1: Biocatalysis Enhancement
A study demonstrated that using EMIM OH as a solvent improved the catalytic activity of lipases significantly compared to conventional solvents. The enzyme retained over 80% activity after several cycles, indicating the compound's potential for industrial enzyme applications.
Case Study 2: Corrosion Inhibition
Research into the use of EMIM gallate as a corrosion inhibitor showed a reduction of up to 90% in corrosion rates for steel exposed to saline environments. This highlights the practical implications of using EMIM derivatives in protecting industrial equipment.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of certain compounds, facilitating reactions that would otherwise be difficult to achieve. Its weak basicity allows it to participate in acid-base reactions, and its ability to dissolve a wide range of compounds makes it a versatile medium for various chemical processes .
Comparison with Similar Compounds
Key Observations :
- The hydroxide derivative’s strong basicity and hygroscopicity contrast with the hydrophobicity of PF₆⁻-based ILs .
- Cl⁻ and N(CN)₂⁻ anions show lower hydrogen-bond disruption efficiency compared to OH⁻, impacting their THI performance .
Performance in Thermodynamic Hydrate Inhibition (THI)
Experimental studies in pure water and seawater systems reveal critical differences:
Key Findings :
- ILs with OH⁻ may require higher concentrations (>5 wt%) to match methanol’s THI efficacy due to their lower intrinsic inhibition strength .
- Seawater ions (e.g., Mg²⁺, SO₄²⁻) enhance IL performance by weakening hydrate stability, suggesting OH⁻-based ILs could benefit similarly in mixed ionic environments .
Biological Activity
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is an ionic liquid characterized by its unique structure, which includes a hydroxide group that contributes to its biological activity. This compound has garnered attention for its potential applications in various fields, particularly in biochemistry and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 144.17 g/mol. Its imidazolium structure allows for unique interactions with biological systems, enhancing its solubility and bioactivity compared to other imidazolium salts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that it possesses anticancer activity, particularly against breast cancer cell lines.
Case Study: Cytotoxic Effects on MDA-MB-231 Cell Line
A study investigating the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line revealed an IC50 value of approximately 45 µg/mL. The compound's mechanism may involve induction of apoptosis through mitochondrial pathways, leading to cell death .
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Membrane Disruption : The hydrophobic interactions with lipid bilayers lead to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
- Apoptotic Pathways : Induction of apoptosis through the mitochondrial pathway has been observed, where it triggers the release of pro-apoptotic factors .
Comparative Analysis with Other Imidazolium Compounds
To understand the uniqueness of this compound, it is beneficial to compare its biological activity with other imidazolium derivatives.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate | 45 µg/mL |
| 1-Ethyl-3-methylimidazolium bromide | High | >100 µg/mL |
| 1-butyl-3-methylimidazolium chloride | Low | 80 µg/mL |
This comparison highlights that while some imidazolium compounds exhibit higher antimicrobial activity, this compound shows promising cytotoxic effects against cancer cells .
Q & A
Basic Research Questions
Q. How can 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide be synthesized, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via alkylation of 1-methylimidazole with ethyl iodide under controlled basic conditions, followed by ion exchange with hydroxide. Key steps include:
- Stirring precursors (e.g., 1-methylimidazole and ethyl iodide) in anhydrous acetonitrile at 60°C for 24 hours.
- Purification via recrystallization or column chromatography.
- Validation using ¹H/¹³C NMR (e.g., δ ~3.8 ppm for N–CH₃, δ ~1.4 ppm for –CH₂– in ethyl group) and mass spectrometry (expected [M–OH]⁺ peak at m/z = 127.1) .
- Data Table :
| Parameter | Value/Description |
|---|---|
| Melting Point | Hygroscopic; decomposes >150°C |
| Solubility | Highly soluble in polar solvents (H₂O, DMSO) |
Q. What crystallographic tools are recommended for resolving the structure of imidazolium-based ionic liquids?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXT/SHELXL for space-group determination and refinement . For hygroscopic samples:
- Rapidly coat crystals in perfluoropolyether oil to prevent moisture absorption.
- Validate bond lengths (e.g., C–N: ~1.31–1.35 Å) and angles (e.g., N–C–N: ~108–110°) against literature .
Advanced Research Questions
Q. How does the kinetic acidity of this compound influence its catalytic activity?
- Methodology : Measure kinetic acidity via ¹H NMR exchange experiments in D₂O. The hydroxide counterion enhances Brønsted acidity, enabling applications in:
- Organocatalysis : Proton transfer in Diels-Alder reactions (e.g., rate constants >0.1 s⁻¹ at 25°C).
- Supramolecular anion recognition : Binding affinity (log K > 4.0) for tetrahedral anions (e.g., HSO₄⁻) via hydrogen bonding .
Q. How can structural data contradictions in imidazolium derivatives be resolved during crystallographic refinement?
- Methodology :
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections .
- Disordered ions : Use PART/SUMP restraints for partial occupancy of hydroxide/water molecules .
- Example : For 3-Ethyl-1-methyl-1H-imidazol-3-ium hemioxalate, refinement with R₁ = 0.046 required modeling oxalate-water disorder .
Q. What strategies optimize the use of imidazolium hydroxides in anion-templated supramolecular assemblies?
- Methodology :
- Host-guest synthesis : Combine this compound with ditopic ligands (e.g., pyridyl-functionalized calixarenes).
- X-ray crystallography : Confirm anion coordination geometry (e.g., tetrahedral vs. trigonal planar) and lattice stability (e.g., hydrogen-bond networks with d(O···H) ≈ 1.8 Å) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
